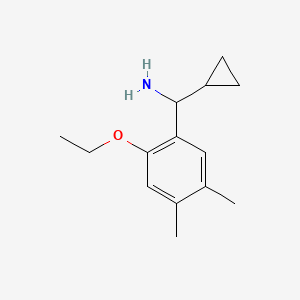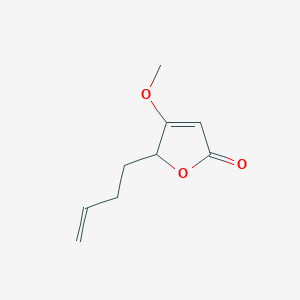
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-butenyl-2(5H)-furanone with methoxy reagents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methoxy group. The reaction is carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the product. The use of immobilized catalysts on solid supports can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranones.
Substitution: Halogenated or alkylated furanones.
Scientific Research Applications
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential as a multi-target agent .
Comparison with Similar Compounds
Similar Compounds
Tetronic Acid: Contains a similar furanone ring but lacks the butenyl and methoxy groups.
Tetramic Acid: Similar structure but with a pyrrolidine ring instead of a furanone ring.
Uniqueness
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group enhances its reactivity, while the methoxy group contributes to its stability and solubility in organic solvents .
Properties
CAS No. |
638202-92-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-but-3-enyl-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-7-8(11-2)6-9(10)12-7/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
LXKHHXXNMKKGOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC1CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


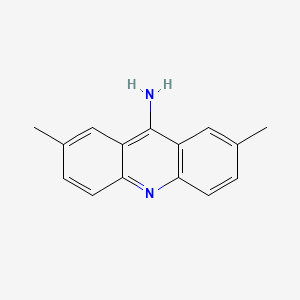
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)

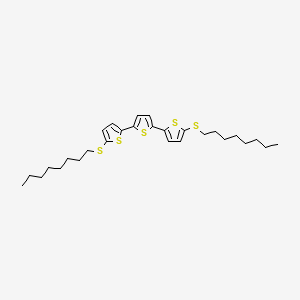
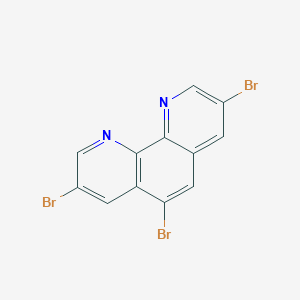

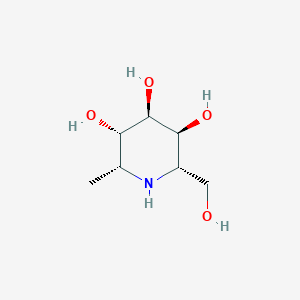


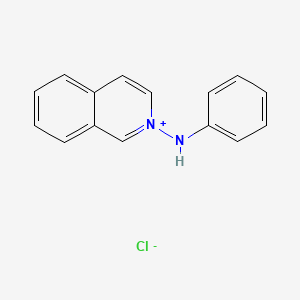
![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

